Cas no 626213-92-1 (N-(1-phenylethyl)cyclopentanamine)

N-(1-phenylethyl)cyclopentanamine Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentyl-(1-phenyl-ethyl)-amine
- 3-diphenyl-propylamine
- Difmecor
- EINECS 235-915-6
- Fendilin
- Fendilina [INN-Spanish]
- fendiline
- Fendilinum [INN-Latin]
- N-(1-phenylethyl)-3
- N-(1-phenylethyl)-3,3-diphenyl-propylamine
- N-(1-phenylethyl)cyclopentylamine
- N-(3,3-diphenylpropyl)methylbenzylamine
- N-(3,3-diphenylpropyl)-N-(1-phenylethyl)amine
- N-(1-phenylethyl)cyclopentanamine
- HMS1684E14
- F1967-9634
- SMR000286533
- AKOS017274757
- AKOS000226946
- HMS2666D10
- MLS000709666
- G28454
- BAB21392
- SCHEMBL3668041
- EN300-168905
- 626213-92-1
- DB-109518
- CL-240804
- CHEMBL1613161
-
- MDL: MFCD03640281
- Inchi: InChI=1S/C13H19N/c1-11(12-7-3-2-4-8-12)14-13-9-5-6-10-13/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3
- InChI Key: QAWCRVLOFPHFRM-UHFFFAOYSA-N
- SMILES: CC(C1=CC=CC=C1)NC2CCCC2
Computed Properties
- Exact Mass: 189.151749610g/mol
- Monoisotopic Mass: 189.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 3
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 276.5±9.0 °C at 760 mmHg
- Flash Point: 120.5±14.2 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
N-(1-phenylethyl)cyclopentanamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:IRRITANT
N-(1-phenylethyl)cyclopentanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-168905-5.0g |
N-(1-phenylethyl)cyclopentanamine |
626213-92-1 | 95% | 5.0g |
$1277.0 | 2023-07-07 | |
TRC | B521890-50mg |
N-(1-phenylethyl)cyclopentanamine |
626213-92-1 | 50mg |
$ 70.00 | 2022-06-07 | ||
Life Chemicals | F1967-9634-10g |
N-(1-phenylethyl)cyclopentanamine |
626213-92-1 | 95%+ | 10g |
$1247.0 | 2023-09-06 | |
Chemenu | CM377449-1g |
N-(1-phenylethyl)cyclopentanamine |
626213-92-1 | 95%+ | 1g |
$444 | 2023-01-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010921-1g |
Cyclopentyl-(1-phenyl-ethyl)-amine |
626213-92-1 | 1g |
5005CNY | 2021-05-07 | ||
Life Chemicals | F1967-9634-0.5g |
N-(1-phenylethyl)cyclopentanamine |
626213-92-1 | 95%+ | 0.5g |
$282.0 | 2023-09-06 | |
Life Chemicals | F1967-9634-1g |
N-(1-phenylethyl)cyclopentanamine |
626213-92-1 | 95%+ | 1g |
$297.0 | 2023-09-06 | |
Enamine | EN300-168905-0.1g |
N-(1-phenylethyl)cyclopentanamine |
626213-92-1 | 95% | 0.1g |
$107.0 | 2023-09-20 | |
Aaron | AR00EBKN-50mg |
Cyclopentyl-(1-phenyl-ethyl)-amine |
626213-92-1 | 95% | 50mg |
$123.00 | 2025-03-21 | |
A2B Chem LLC | AG67083-500mg |
CYCLOPENTYL-(1-PHENYL-ETHYL)-AMINE |
626213-92-1 | 95% | 500mg |
$288.00 | 2024-04-19 |
N-(1-phenylethyl)cyclopentanamine Related Literature
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
Additional information on N-(1-phenylethyl)cyclopentanamine
Introduction to N-(1-phenylethyl)cyclopentanamine (CAS No. 626213-92-1)
N-(1-phenylethyl)cyclopentanamine, a compound with the chemical formula C12H17N, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a cyclopentanamine core and a phenylethyl side chain. The CAS number 626213-92-1 provides a unique identifier for this substance, facilitating its recognition and study in various scientific contexts.
The structure of N-(1-phenylethyl)cyclopentanamine contributes to its potential biological activity. The cyclopentanamine moiety is known to be present in several pharmacologically active agents, while the phenylethyl group introduces additional complexity that can influence both the physical properties and the interactions with biological targets. This combination makes it a compound of interest for further investigation in drug discovery and development.
In recent years, there has been growing interest in exploring the pharmacological properties of N-(1-phenylethyl)cyclopentanamine. Its potential applications span across various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and inflammatory conditions. The unique chemical scaffold of this compound suggests that it may exhibit novel mechanisms of action, which could be exploited for therapeutic benefit.
One of the most compelling aspects of N-(1-phenylethyl)cyclopentanamine is its potential as a lead compound for the development of new drugs. Researchers have been particularly interested in its interactions with neurotransmitter receptors and enzymes, which are critical targets in the treatment of neurological disorders. Preliminary studies have suggested that this compound may modulate the activity of certain receptors, leading to potential therapeutic effects.
The synthesis of N-(1-phenylethyl)cyclopentanamine has been a subject of considerable interest in synthetic chemistry. Various synthetic routes have been explored, each with its own advantages and limitations. One common approach involves the use of cyclopentanone derivatives as starting materials, followed by functionalization to introduce the phenylethyl group. These synthetic strategies have enabled researchers to produce sufficient quantities of the compound for further study.
Advances in computational chemistry have also played a significant role in understanding the properties of N-(1-phenylethyl)cyclopentanamine. Molecular modeling techniques have been used to predict how this compound might interact with biological targets, providing valuable insights into its potential pharmacological activity. These computational studies have complemented experimental efforts, helping to guide the design of more effective derivatives.
Another area of interest is the pharmacokinetic behavior of N-(1-phenylethyl)cyclopentanamine. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. Preliminary data suggest that this compound exhibits favorable pharmacokinetic properties, which could make it an attractive candidate for further development.
The biological activity of N-(1-phenylethyl)cyclopentanamine has been studied in various cellular and animal models. These studies have provided valuable insights into its potential therapeutic applications. For instance, research has shown that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its potential therapeutic applications, N-(1-phenylethyl)cyclopentanamine has also been explored for its role in chemical biology research. Its unique structure makes it a useful tool for studying receptor-ligand interactions and other fundamental biological processes. By understanding how this compound interacts with biological targets, researchers can gain insights into disease mechanisms and develop new strategies for intervention.
The future directions for research on N-(1-phenylethyl)cyclopentanamine are numerous and exciting. Further studies are needed to fully elucidate its mechanism of action and to identify any potential side effects or toxicities. Additionally, efforts are underway to develop more potent and selective derivatives of this compound that could enhance its therapeutic efficacy.
In conclusion, N-(1-phenylethyl)cyclopentanamine (CAS No. 626213-92-1) is a promising compound with significant potential in pharmaceutical research. Its unique structure and biological activity make it an attractive candidate for further investigation and development. As our understanding of this molecule continues to grow, so too will our ability to harness its potential for therapeutic benefit.
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